Cefuracetime
Overview
Description
Cefuracetime is a cephalosporin antibiotic, known for its broad-spectrum antibacterial activity. It is structurally related to cefuroxime and is often considered an impurity of cefuroxime . The compound is characterized by its molecular formula C17H17N3O8S and a molecular weight of 423.4 g/mol .
Mechanism of Action
Target of Action
Cefuracetime, also known as Cefuroxime, is a second-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall .
Mode of Action
This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction with its targets results in the inhibition of cell wall biosynthesis, which is crucial for bacterial growth and survival .
Biochemical Pathways
The affected biochemical pathway is the synthesis of the bacterial cell wall. By binding to PBPs, this compound prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This action disrupts the integrity of the bacterial cell wall, leading to bacterial cell lysis and death .
Pharmacokinetics
This compound has a wide distribution to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . It crosses the blood-brain barrier, which is beneficial in treating infections in the central nervous system . Cefuroxime axetil, the oral form of this compound, is hydrolyzed in the intestinal mucosa and blood to cefuroxime . The drug is primarily excreted in the urine (66% to 100% as unchanged drug) .
Result of Action
The molecular and cellular effects of this compound’s action result in the disruption of the bacterial cell wall, leading to bacterial cell lysis and death . This effect is beneficial in treating a variety of bacterial infections, including respiratory tract infections, skin infections, urinary tract infections, and others .
Biochemical Analysis
Biochemical Properties
Cefuracetime interacts with various biomolecules in biochemical reactions. Its IUPAC name is 3-(acetoxymethyl)-7-(((Z)-2-(furan-2-yl)-1-hydroxy-2-(methoxyimino)ethylidene)amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. As an impurity of Cefuroxime, it may share some of its cellular effects. Cefuroxime is known to inhibit bacterial cell wall synthesis, leading to cell death
Molecular Mechanism
The molecular mechanism of this compound is not well-documented in the literature. As an impurity of Cefuroxime, it may share some of its mechanisms. Cefuroxime acts by binding to penicillin-binding proteins located inside the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefuracetime can be synthesized from 2-(2-furyl)-2-oxo-acetaldehyde and O-methylhydroxylamine, along with 7-aminocephalosporanic acid . The synthesis involves the following steps:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves precise control of reaction conditions and the use of advanced purification techniques such as flash column chromatography .
Chemical Reactions Analysis
Types of Reactions: Cefuracetime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butylhydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Cefuracetime has several scientific research applications, including:
Chemistry: Used as a reference compound in the synthesis of new cephalosporin derivatives.
Biology: Studied for its antibacterial properties and potential use in combating bacterial infections.
Medicine: Investigated for its efficacy against various bacterial strains, including those resistant to other antibiotics.
Comparison with Similar Compounds
Cefuroxime: A closely related cephalosporin with similar antibacterial properties.
Cefotaxime: Another cephalosporin with a broader spectrum of activity against Gram-negative bacteria.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacterial infections.
Uniqueness: Cefuracetime is unique due to its specific structural features and its role as an impurity of cefuroxime. Its synthesis and chemical properties make it a valuable compound for research and development in the field of antibiotics .
Properties
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O8S/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHZVPYSEUQIII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865967 | |
Record name | 3-[(Acetyloxy)methyl]-7-[2-(furan-2-yl)(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39685-31-9 | |
Record name | Cefuracetime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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